molecular formula C22H27N3O2 B277840 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B277840
M. Wt: 365.5 g/mol
InChI Key: FWKFXMCRYDDLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as BMS-512148, is a small molecule inhibitor that has shown promising results in the treatment of various diseases. BMS-512148 is a potent inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune response and inflammation.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is a selective inhibitor of PKCθ, which is a key enzyme in the immune response and inflammation. PKCθ is primarily expressed in T cells and plays a crucial role in T cell activation and differentiation. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide inhibits the translocation of PKCθ to the immunological synapse, which is necessary for T cell activation. This leads to a decrease in T cell activation and cytokine production, resulting in a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit T cell activation and cytokine production, leading to a reduction in inflammation. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is its selectivity for PKCθ, which makes it a promising therapeutic agent for the treatment of autoimmune diseases. However, one of the limitations of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is complex and requires several steps, which can make it difficult to produce large quantities for use in lab experiments.

Future Directions

There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide. One potential direction is the development of more potent and selective inhibitors of PKCθ. Another potential direction is the investigation of the role of PKCθ in other diseases, such as cancer and infectious diseases. In addition, the development of new formulations of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide with improved solubility and pharmacokinetic properties could lead to its use in clinical trials.

Synthesis Methods

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide involves several steps, including the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-fluoroaniline to form N-[4-(4-fluoroanilino)phenyl]-4-benzoylpiperazine. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to yield N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

Product Name

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H27N3O2/c1-22(2,3)21(27)23-18-9-11-19(12-10-18)24-13-15-25(16-14-24)20(26)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,23,27)

InChI Key

FWKFXMCRYDDLSE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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